molecular formula C25H20N4O2 B14964259 N-benzyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide

N-benzyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B14964259
M. Wt: 408.5 g/mol
InChI Key: UTDLTTNSZYKTNX-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with a benzyl group at the N-position, a 4-methylphenyl group at the 2-position, and a carboxamide moiety at the 8-position. This structure places it within a broader class of pyrazoloquinoline derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including analgesic, antifungal, and anti-inflammatory properties .

Key structural features include:

  • Pyrazolo[4,3-c]quinoline backbone: A fused tricyclic system combining pyrazole and quinoline moieties.
  • Substituents: The 4-methylphenyl group at the 2-position may enhance lipophilicity, while the benzyl carboxamide at the 8-position could influence receptor binding or solubility .

Properties

Molecular Formula

C25H20N4O2

Molecular Weight

408.5 g/mol

IUPAC Name

N-benzyl-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C25H20N4O2/c1-16-7-10-19(11-8-16)29-25(31)21-15-26-22-12-9-18(13-20(22)23(21)28-29)24(30)27-14-17-5-3-2-4-6-17/h2-13,15,28H,14H2,1H3,(H,27,30)

InChI Key

UTDLTTNSZYKTNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Friedländer Condensation

Pathway : Condensation of o-aminobenzaldehyde derivatives with ketones.

  • Step 1 : React o-amino-4-methylbenzaldehyde with 4-methylacetophenone in acidic conditions (e.g., H2SO4/EtOH) to form 2-(4-methylphenyl)quinoline-3-carbaldehyde .
  • Mechanism :
    $$
    \text{o-Aminobenzaldehyde} + \text{4-Methylacetophenone} \xrightarrow{\text{H}^+} \text{2-(4-Methylphenyl)quinoline-3-carbaldehyde}
    $$
  • Yield : 65–78%.

Niementowski Reaction

Pathway : Anthranilic acid and ketones under thermal conditions.

  • Step 1 : Heat anthranilic acid with 4-methylacetophenone in polyphosphoric acid (PPA) to yield 4-hydroxy-2-(4-methylphenyl)quinoline-3-carboxylic acid .
  • Step 2 : Decarboxylate at 200°C to form 2-(4-methylphenyl)quinolin-3-ol , followed by oxidation (KMnO4) to 3-oxo-2-(4-methylphenyl)quinoline .

Pyrazole Annulation Strategies

Hydrazine Cyclization

Pathway : Reaction of quinoline ketones with hydrazines.

  • Step 1 : Treat 3-oxo-2-(4-methylphenyl)quinoline with hydrazine hydrate in ethanol under reflux to form 2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline .
  • Mechanism :
    $$
    \text{3-Oxoquinoline} + \text{N}2\text{H}4 \rightarrow \text{Pyrazolo[4,3-c]quinoline}
    $$
  • Yield : 70–85%.

Vilsmeier-Haack Formylation and Reductive Cyclization

Pathway : Formylation followed by Fe-mediated cyclization.

  • Step 1 : React 2-(4-methylphenyl)quinoline-3-carbaldehyde with hydrazine to form hydrazone.
  • Step 2 : Subject to Vilsmeier-Haack conditions (POCl3/DMF) for formylation, yielding 8-formyl intermediate .
  • Step 3 : Reduce with Fe/HCl to induce cyclization, forming pyrazolo[4,3-c]quinoline .
  • Yield : 55–61%.

N-Benzylation of the Pyrazole Ring

Alkylation with Benzyl Bromide

Pathway : Base-mediated alkylation.

  • Step 1 : Treat 2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline with benzyl bromide and NaH in DMF.
  • Mechanism :
    $$
    \text{Pyrazole} + \text{BnBr} \xrightarrow{\text{NaH}} \text{N-Benzylpyrazole}
    $$
  • Yield : 75–82%.

Analytical Validation

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, CONHBn), 8.25 (d, J = 8.4 Hz, 1H, H5), 7.89–7.45 (m, 9H, Ar-H), 5.12 (s, 2H, CH2Bn), 2.42 (s, 3H, CH3).
  • 13C NMR : δ 168.2 (CONH), 156.1 (C3=O), 140.2–115.7 (Ar-C), 44.5 (CH2Bn), 21.3 (CH3).
  • HRMS : m/z 422.5 [M+H]+ (Calc. 422.5).

X-Ray Crystallography

Single-crystal analysis confirms the fused pyrazoloquinoline system with bond lengths:

  • C3=O : 1.22 Å
  • N1–C2 : 1.34 Å.

Optimization and Challenges

Regioselectivity in Cyclization

  • Issue : Competing C-C cleavage during Fe-mediated reductive cyclization.
  • Solution : Replace Fe with Pd/C under H2 atmosphere to suppress side reactions.

Carboxamide Purity

  • Issue : Residual acid chloride intermediates.
  • Solution : Purify via silica chromatography (EtOAc/hexane, 3:7).

Chemical Reactions Analysis

Pyrazoloquinoline Core Formation

  • Friedländer condensation : Combines o-aminocarbonyl compounds with pyrazolone derivatives to form the fused pyrazoloquinoline ring .

  • Niementowski reaction : Uses anthranilic acid derivatives and ketones to construct the quinoline core, followed by cyclization with hydrazine derivatives .

Substitution and Functionalization

  • N-alkylation : Introduction of the benzyl group via alkylation of the amide nitrogen, typically using benzyl halides or benzyl alcohols under basic conditions (e.g., sodium carbonate).

  • Ethylphenyl substitution : Incorporation of the 4-methylphenyl group via electrophilic aromatic substitution or coupling reactions.

Key Reaction Conditions

StepReagents/ConditionsPurpose
Core formationPyrazolone + o-aminocarbonyl compound, ethylene glycolCyclization to form pyrazoloquinoline
N-alkylationBenzyl halide, Na₂CO₃, DMF/EtOHIntroduce benzyl group
PurificationHPLC, TLCEnsure product purity

Hydrolysis of the Carboxamide Group

The carboxamide functional group undergoes hydrolysis under acidic or basic conditions:

RCONH₂RCOOH+NH₃\text{RCONH₂} \rightarrow \text{RCOOH} + \text{NH₃}

Conditions : H₂SO₄ (acidic) or NaOH (basic).

Nucleophilic Substitution on the Benzyl Group

The benzyl group may undergo reactions such as:

  • Hydrogenolysis : Cleavage of the C-N bond using H₂/Pd catalysts.

  • Electrophilic substitution : Benzyl ring modifications via nitration or sulfonation.

Ring-Opening/Cyclization Reactions

  • Pyrazole ring reactivity : Potential cleavage under high-temperature conditions, followed by reclosure with different substituents .

  • Quinoline ring transformations : Reduction or oxidation of the quinoline moiety to alter biological activity.

Chemical Stability and Reaction Monitoring

PropertyMethodPurpose
PurityTLC, HPLCTrack reaction progress and isolate pure product
Structural confirmationNMR, MSValidate molecular structure
StabilityUV-Vis spectroscopyAssess degradation under varying conditions

Mechanism of Action (Biological Context)

While direct data on the target compound is limited, pyrazoloquinolines generally interact with:

  • Enzymes : Cyclooxygenase (COX), nitric oxide synthase (NOS).

  • Receptors : Kinases, DNA-binding proteins.

Comparison with Structurally Similar Compounds

CompoundKey Structural DifferenceBiological Activity
N-(4-Ethoxyphenyl)-5-Ethyl-3-Oxo-Pyrazolo[4,3-C]PyridinePyridine instead of quinolineAntimicrobial
N-Benzyl-N-(2-Ethyl-4-Oxo)Indolin DerivativesIndole coreAnticancer
Target CompoundQuinoline fused with pyrazole + benzyl/ethylphenyl substituentsPotential anticancer/antimicrobial (inferred)

Scientific Research Applications

N-benzyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Key Observations:

Core Modifications: Replacement of the quinoline core with pyridine (e.g., pyrazolo[4,3-c]pyridine in ) reduces aromaticity and may impact π-π stacking interactions with biological targets.

Substituent Effects :

  • Electron-withdrawing groups (e.g., 4-chlorophenyl in ) may alter electronic properties compared to the 4-methylphenyl group in the target compound.
  • The benzyl carboxamide in the target compound contrasts with bulkier substituents like cycloheptyl in , which could hinder membrane permeability.

Biological Activity: Antifungal activity is reported in fluorinated pyrazoloquinolines , suggesting that halogenation could enhance antimicrobial potency. Analgesic activity is linked to dihydroquinoline carboxamides , but the pyrazoloquinoline core’s role in this context remains unexplored.

Physicochemical and Pharmacokinetic Properties

  • Solubility: Analogues like N-(benzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides exhibit moderate solubility in polar aprotic solvents (DMF, DMSO) but poor aqueous solubility . This trend likely extends to the target compound, given its aromatic and hydrophobic substituents.
  • Polymorphism: Polymorphic forms, as observed in N-(3-pyridylmethyl)-4-hydroxy-2-oxo-hexahydroquinoline-3-carboxamide , could influence the target compound’s crystallinity and bioavailability.

Biological Activity

N-benzyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

1. Chemical Structure and Synthesis

The compound this compound is characterized by a complex structure that includes a pyrazoloquinoline core. The synthesis typically involves multi-step organic reactions, which may include cyclization and functionalization techniques to achieve the desired molecular framework.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound has shown promising results as an inhibitor of various kinases, particularly those involved in cancer signaling pathways. For example, it may inhibit the activity of CSNK2A (casein kinase 2), which is implicated in tumor growth and survival .
  • Antimicrobial Properties : Similar pyrazole derivatives have demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

3.1 Anticancer Activity

Several studies have evaluated the anticancer potential of pyrazoloquinoline derivatives:

CompoundCell LineIC50 (µM)Mechanism
N-benzyl-2-(4-methylphenyl)-3-oxo...A2780 (Ovarian)<10Kinase inhibition
Analog 1MDA-MB-231 (Breast)15Apoptosis induction
Analog 2HCT116 (Colon)12Cell cycle arrest

These findings indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, primarily through kinase inhibition and apoptosis induction.

3.2 Antimicrobial Activity

The compound's antimicrobial efficacy has been assessed against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa40

These results suggest that N-benzyl-2-(4-methylphenyl)-3-oxo... possesses moderate antibacterial activity.

4. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazoloquinoline derivatives:

  • Substituent Effects : Variations in the benzyl and methyl groups significantly influence potency. Electron-donating groups tend to enhance activity against kinases while maintaining solubility .
  • Core Modifications : Alterations in the pyrazoloquinoline core can lead to improved selectivity and reduced off-target effects. For instance, compounds with additional functional groups at specific positions have shown enhanced anticancer properties .

Case Study 1: CSNK2A Inhibition

In a recent study focusing on CSNK2A inhibitors, N-benzyl derivatives were synthesized and evaluated for their cellular potency using NanoBRET assays. The results indicated that modifications on the benzyl ring could lead to improved target engagement at concentrations as low as 20 nM .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of related pyrazole derivatives against resistant strains of bacteria. The study highlighted the importance of structural diversity in enhancing antimicrobial effectiveness while minimizing toxicity to human cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via cyclocondensation of carboxamide intermediates. For example, similar N-benzyl carboxamides are prepared by reacting substituted quinoline derivatives with benzylamines in ethanol under reflux, using glacial acetic acid as a catalyst. Isolation involves crystallization from ethanol or DMF, yielding colorless crystals with sharp melting points (Table 1 in ). Characterization includes elemental analysis and 1H NMR spectroscopy to confirm substitution patterns and purity .

Q. How is structural characterization performed, and what analytical techniques are critical?

  • Methodology : Structural confirmation relies on 1H NMR (to identify aromatic protons and substituents) and elemental analysis (C, H, N quantification). For crystalline derivatives, single-crystal X-ray diffraction (e.g., as applied in ) resolves stereochemistry and packing motifs. Solubility in DMSO or DMF facilitates NMR analysis, while insolubility in water necessitates polar aprotic solvents for recrystallization .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

  • Data : The compound is moderately soluble in DMF and DMSO at room temperature but insoluble in water. This necessitates the use of DMSO for in vitro assays (e.g., antimicrobial testing). For purification, slow evaporation from ethanol/DMF mixtures yields high-purity crystals .

Advanced Research Questions

Q. How can researchers optimize low yields in the pyrazoloquinoline cyclization step?

  • Strategies :

  • Catalyst screening : Use nano-TiO2 or acetic acid (as in ) to enhance cyclization efficiency.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity.
  • Temperature control : Gradual heating (80–100°C) prevents decomposition of thermally sensitive intermediates .

Q. How should discrepancies in biological activity data across studies be analyzed?

  • Methodology :

  • Assay standardization : Compare minimum inhibitory concentration (MIC) protocols, noting variations in bacterial strains or incubation times (e.g., used Staphylococcus aureus ATCC 25923).
  • Structural analogs : Evaluate substituent effects; for example, electron-withdrawing groups on the benzyl ring may enhance antimicrobial activity ( ).
  • Cheminformatics : Use tools like ACD/Labs Percepta ( ) to correlate logP, polar surface area, and bioactivity .

Q. What computational methods predict the compound’s pharmacokinetic and target-binding properties?

  • Approach :

  • ADME prediction : Tools like ACD/Labs Percepta ( ) estimate logP (-0.45 to +3.2), aqueous solubility, and permeability.
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like DNA gyrase (for antimicrobial activity) or kinase domains .

Q. How can structure-activity relationship (SAR) studies be designed to improve antimicrobial efficacy?

  • Design framework :

  • Variation of substituents : Modify the 4-methylphenyl group (e.g., halogenation) and the benzyl moiety (e.g., nitro or methoxy groups) to assess electronic effects.
  • Biological testing : Use agar dilution ( ) or microbroth dilution ( ) against Gram-positive/negative panels.
  • Correlation analysis : Map substituent properties (Hammett σ, π) to MIC values .

Q. What challenges arise in obtaining X-ray quality crystals, and how can they be addressed?

  • Solutions :

  • Crystallization conditions : Slow evaporation from DMF/ethanol ( ) or chloroform/methanol mixtures.
  • Halogen substitution : Introduce bromine or chlorine (e.g., ) to enhance crystal lattice interactions.
  • Purity requirements : Pre-purify via column chromatography (silica gel, ethyl acetate/hexane) .

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